molecular formula C10H9NO4 B2977995 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid CAS No. 134997-91-4

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid

Cat. No. B2977995
CAS RN: 134997-91-4
M. Wt: 207.185
InChI Key: BJCBIJULJONCMY-UHFFFAOYSA-N
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Description

“2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid” is a chemical compound with the molecular formula C16H11NO5 . It has a molecular weight of 297.26 g/mol . The IUPAC name for this compound is 2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid .


Synthesis Analysis

The synthesis of potential COX-2 inhibitors, which are similar to the compound , has been reported . The process involves an internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones, followed by hydrolysis . This results in the formation of [2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) . The canonical SMILES representation is C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O .


Chemical Reactions Analysis

The compound has been identified as an inhibitor of protoporphyrinogen oxidase (protox) . This suggests that it may participate in reactions involving the inhibition of this enzyme.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.26 g/mol . It has a computed XLogP3-AA value of 1.7 , indicating its lipophilicity. The compound has 2 hydrogen bond donors . The melting point of a similar compound, 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid, is reported to be 177-181°C .

Scientific Research Applications

Potential COX-2 Inhibitors

The compound has been synthesized as a potential COX-2 inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

Antimicrobial Activity

Molecular docking of these compounds is done with alpha amylase enzyme responsible for microbial attack . The result shows that these esters are excellent inhibitors of alpha amylase, suggesting potential antimicrobial activity.

Antifungal Activity

Compounds similar to 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid have shown broad biological activity, including antifungal properties .

Antibacterial Activity

The same set of compounds has also demonstrated antibacterial activity , which could make them useful in the treatment of various bacterial infections.

Anti-HIV Activity

These compounds have also been associated with anti-HIV activity , suggesting potential use in the treatment or prevention of HIV infection.

Anticancer Activity

The compounds have shown anticancer activity , indicating potential use in cancer treatment strategies.

Anticonvulsant Activity

They have also demonstrated anticonvulsant activity , which could make them useful in the treatment of conditions like epilepsy.

Anti-inflammatory Activity

Finally, these compounds have shown anti-inflammatory activity , which could make them useful in the treatment of various inflammatory conditions.

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The compound’s potential as a COX-2 inhibitor suggests it could be explored for use in the treatment of conditions where COX-2 inhibitors are beneficial . Additionally, its role as a protoporphyrinogen oxidase inhibitor suggests potential applications in the field of herbicides .

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCBIJULJONCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid

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